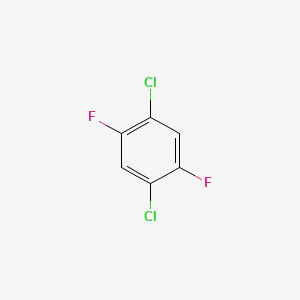

1,4-Dichloro-2,5-difluorobenzene

Übersicht

Beschreibung

1,4-Dichloro-2,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2Cl2F2 and its molecular weight is 182.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

As a halogenated aromatic compound, it may interact with various biological macromolecules, such as proteins and nucleic acids, through electrophilic aromatic substitution .

Mode of Action

The mode of action of 1,4-Dichloro-2,5-difluorobenzene is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

It is known to have low gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.13 (iLOGP), 3.38 (XLOGP3), 4.11 (WLOGP), 4.33 (MLOGP), and 3.98 (SILICOS-IT), with a consensus Log Po/w of 3.59 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can affect its distribution in the environment and its bioavailability. It has a Log S (ESOL) of -3.55, indicating moderate solubility . Furthermore, its stability may be affected by factors such as temperature, pH, and presence of other chemicals.

Biochemische Analyse

Biochemical Properties

It is known that halogenated benzenes can interact with various enzymes and proteins

Cellular Effects

It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1,4-Dichloro-2,5-difluorobenzene is not well-established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

1,4-Dichloro-2,5-difluorobenzene (DCDFB) is a halogenated aromatic compound with the molecular formula C6H2Cl2F2 and a molecular weight of 182.98 g/mol. This compound has garnered attention due to its potential biological activities, including its interactions with various biological macromolecules and its implications in toxicology and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of DCDFB, supported by data tables, case studies, and detailed research findings.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C6H2Cl2F2 |

| Molecular Weight | 182.98 g/mol |

| Log S (ESOL) | -3.55 (moderate solubility) |

This compound is characterized by its low gastrointestinal absorption and ability to permeate the blood-brain barrier, which may influence its biological effects.

Target Interactions

As a halogenated aromatic compound, DCDFB may interact with proteins and nucleic acids through electrophilic aromatic substitution . This interaction can lead to significant biochemical changes within cells, affecting cellular signaling pathways and gene expression.

Research indicates that halogenated compounds like DCDFB can influence various enzymatic activities and cellular functions. The specific molecular mechanisms are not fully established but may involve:

- Binding interactions with biomolecules

- Enzyme inhibition or activation

- Changes in gene expression patterns .

Carcinogenicity

DCDFB is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies. Long-term exposure has been associated with liver tumors in rodents . The National Toxicology Program has documented various concentrations of DCDFB in environmental samples, indicating potential exposure risks .

Case Studies

- Hepatotoxicity in Animal Models : A study involving beagle dogs showed significant increases in liver weights and alterations in serum chemistry parameters after exposure to high doses of DCDFB. Elevated levels of alkaline phosphatase and liver enzymes were observed, indicating liver damage .

- Environmental Exposure : Concentrations of DCDFB were detected in various environmental samples, including canal water and sediments, raising concerns about its ecological impact and potential bioaccumulation in wildlife .

Pharmacokinetics

DCDFB is primarily metabolized in the liver to form reactive metabolites that can exert toxic effects. The major metabolic pathways include sulfation and glucuronidation, leading to the excretion of metabolites via the kidneys . Studies have shown that different species exhibit varying sensitivities to DCDFB due to differences in metabolic rates.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Carcinogenic Potential | Reasonably anticipated human carcinogen based on animal studies |

| Hepatotoxicity | Increased liver weights and enzyme levels in animal models |

| Environmental Presence | Detected in canal water and sediments at significant concentrations |

| Metabolic Pathways | Primarily metabolized via sulfation and glucuronidation |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClF

- Molecular Weight : 182.98 g/mol

- Log S (ESOL) : -3.55 (indicating moderate solubility)

DCDFB features two chlorine atoms and two fluorine atoms attached to a benzene ring, which influences its reactivity and interactions with biological macromolecules.

Precursor for Chemical Synthesis

DCDFB serves as an important precursor in the synthesis of various chemicals, including:

- Poly(para-phenylene sulfide) : A high-performance polymer known for its chemical resistance and thermal stability. The synthesis involves the reaction of DCDFB with sulfur compounds .

- Dyes and Pigments : It is utilized in the production of commercial dyes through nitration processes that yield intermediates like 1,4-dichloronitrobenzene .

Table 1: Key Chemical Reactions Involving DCDFB

| Reaction Type | Product | Notes |

|---|---|---|

| Nitration | 1,4-Dichloronitrobenzene | Precursor for dyes and pigments |

| Sulfonation | Sulfonated derivatives | Used in various chemical applications |

| Polymerization | Poly(para-phenylene sulfide) | High-performance thermoplastic |

Research indicates that DCDFB interacts with biological macromolecules through electrophilic aromatic substitution mechanisms. Its potential biological activities include:

- Toxicological Studies : Investigations into its carcinogenic effects have been conducted, highlighting its hepatotoxicity in animal models . Long-term exposure has been linked to liver tumors.

- Environmental Impact : DCDFB's low solubility in water and high volatility make it significant in studies related to air quality and environmental degradation. It is noted for its persistence in the environment and potential accumulation in fatty tissues of organisms .

Table 2: Toxicological Effects of DCDFB

| Exposure Route | Acute Effects | Long-term Effects |

|---|---|---|

| Inhalation | Headaches, dizziness | Liver damage, potential carcinogenicity |

| Dermal | Skin irritation | Anemia, skin blotches |

| Oral | Upset stomach | Liver tumors in animal studies |

Case Study 1: Industrial Use of DCDFB

In industrial settings, DCDFB has been employed as a fumigant for controlling pests such as moths and molds. Its application as a deodorant in waste management facilities showcases its effectiveness due to its volatility and low water solubility.

Case Study 2: Environmental Remediation

Research has explored the use of bacteria such as Rhodococcus phenolicus for the biodegradation of dichlorobenzenes, including DCDFB. This study highlights the potential for bioremediation strategies to mitigate environmental contamination from halogenated compounds .

Eigenschaften

IUPAC Name |

1,4-dichloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUVEHHRFNQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193057 | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-05-5 | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 400-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.